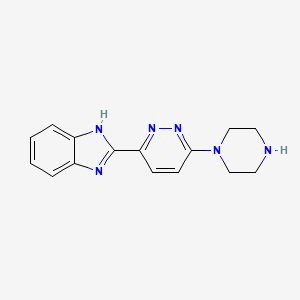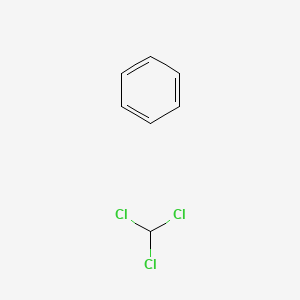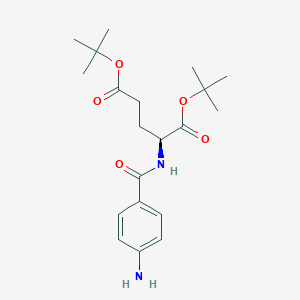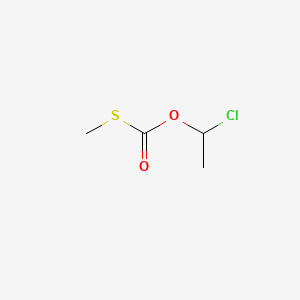
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate
概要
説明
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a tert-butyl group, a bromopyridinyl moiety, and a methylcarbamate group, which together contribute to its distinct chemical properties and reactivity.
準備方法
The synthesis of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamoylation: The bromopyridine intermediate is then reacted with tert-butyl isocyanate to form the carbamate linkage.
Methylation: Finally, the compound is methylated to introduce the N-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate include:
tert-butyl N-(6-chloropyridin-2-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(6-fluoropyridin-2-yl)-N-methylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butyl N-(6-iodopyridin-2-yl)-N-methylcarbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence its interactions and applications in various fields.
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-5-6-8(12)13-9/h5-7H,1-4H3 |
InChIキー |
OOPDICQLTIZXEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CC=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)

![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)

![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)







